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Compound of Interest

Compound Name: tert-Butyl 2-(3-iodophenyl)acetate

Cat. No.: B1413666 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of tert-Butyl 2-(3-
iodophenyl)acetate, a key intermediate in organic synthesis. The document details its

chemical and physical properties, provides a detailed experimental protocol for its synthesis,

and explores its applications in the development of bioactive molecules, with a focus on its

utility in cross-coupling reactions. This guide is intended to be a valuable resource for

researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Identity and Properties
tert-Butyl 2-(3-iodophenyl)acetate is a halogenated aromatic carboxylic acid ester. The

presence of the iodo-substituent at the meta-position of the phenyl ring makes it a versatile

building block for the introduction of various functional groups through cross-coupling reactions.

The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be

readily removed under acidic conditions.

Table 1: Chemical Identifiers and Computed Properties
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Identifier Value

IUPAC Name tert-butyl 2-(3-iodophenyl)acetate

Synonyms

2-Methyl-2-propanyl (3-iodophenyl)acetate;

Benzeneacetic acid, 3-iodo-, 1,1-dimethylethyl

ester[1]

CAS Number 2206970-15-0[1]

Molecular Formula C12H15IO2[1]

Molecular Weight 318.15 g/mol [1]

InChIKey FULKTPAMXJVFOD-UHFFFAOYSA-N[1]

Canonical SMILES CC(C)(C)OC(=O)CC1=CC(=CC=C1)I[1]

Topological Polar Surface Area 26.3 Å²

Rotatable Bond Count 4

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 2

Note: Physical properties such as melting point, boiling point, and density for tert-Butyl 2-(3-
iodophenyl)acetate are not readily available in the cited literature.

Synthesis of tert-Butyl 2-(3-iodophenyl)acetate
The synthesis of tert-Butyl 2-(3-iodophenyl)acetate is typically achieved through a two-step

process: the synthesis of the precursor 2-(3-iodophenyl)acetic acid, followed by its

esterification.

Experimental Protocol for the Synthesis of 2-(3-
Iodophenyl)acetic Acid
This protocol is adapted from the hydrolysis of 2-(3-iodophenyl)acetonitrile.

Materials:
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2-(3-iodophenyl)acetonitrile

1.0 M aqueous sodium hydroxide (NaOH) solution

1.0 M hydrochloric acid (HCl) solution

Diethyl ether

Anhydrous sodium sulfate (Na2SO4)

Distilled water

Procedure:

Dissolve 2-(3-iodophenyl)acetonitrile in a 1.0 M aqueous sodium hydroxide solution.

Heat the reaction mixture at reflux for 4 hours.

After cooling to room temperature, extract the aqueous phase with diethyl ether to remove

any unreacted starting material.

Acidify the aqueous phase to a pH of less than 7 with a 1.0 M hydrochloric acid solution.

Extract the acidified aqueous phase with diethyl ether.

Combine the organic phases, wash with distilled water, and dry over anhydrous sodium

sulfate.

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 2-

(3-iodophenyl)acetic acid.

Experimental Protocol for the Esterification to tert-Butyl
2-(3-iodophenyl)acetate
This protocol describes a general method for the synthesis of tert-butyl esters from carboxylic

acids.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1413666?utm_src=pdf-body
https://www.benchchem.com/product/b1413666?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-(3-iodophenyl)acetic acid

tert-Butyl acetate

Acetic acid

Concentrated sulfuric acid (H2SO4)

Water

Saturated aqueous sodium bicarbonate (NaHCO3) solution

Brine

Anhydrous magnesium sulfate (MgSO4)

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

To a solution of 2-(3-iodophenyl)acetic acid in a mixture of tert-butyl acetate and acetic acid,

slowly add concentrated sulfuric acid while maintaining the temperature at around 30 °C.

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC

or LC-MS).

Quench the reaction by pouring the mixture into ice-water.

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

Wash the combined organic layers sequentially with water, saturated aqueous sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain tert-Butyl 2-
(3-iodophenyl)acetate.
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Synthesis Workflow

2-(3-iodophenyl)acetonitrile

Hydrolysis
(NaOH, H2O, reflux)

Step 1

2-(3-iodophenyl)acetic acid

Esterification
(tert-butyl acetate, H2SO4)

Step 2

tert-Butyl 2-(3-iodophenyl)acetate

Click to download full resolution via product page

A high-level workflow for the synthesis of tert-Butyl 2-(3-iodophenyl)acetate.

Spectroscopic Characterization
While specific experimental spectra for tert-Butyl 2-(3-iodophenyl)acetate are not widely

published, the expected spectroscopic data can be predicted based on its structure and data

from analogous compounds.

Table 2: Predicted Spectroscopic Data
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Technique Predicted Data

¹H NMR

Aromatic protons (4H) would appear in the

range of δ 7.0-7.8 ppm. The singlet for the

methylene protons (2H) adjacent to the carbonyl

group would be expected around δ 3.5-3.7 ppm.

The singlet for the nine equivalent protons of the

tert-butyl group (9H) would be found upfield,

around δ 1.4-1.5 ppm.

¹³C NMR

The carbonyl carbon of the ester would resonate

around δ 170 ppm. The aromatic carbons would

appear in the region of δ 125-140 ppm, with the

carbon bearing the iodine atom being the most

downfield. The quaternary carbon of the tert-

butyl group would be around δ 80-82 ppm, and

the methyl carbons of the tert-butyl group would

be around δ 28 ppm. The methylene carbon

would be expected around δ 40-42 ppm.

Mass Spec.

The molecular ion peak [M]⁺ would be observed

at m/z = 318. A prominent fragment would be

the loss of the tert-butyl group, resulting in a

peak at m/z = 261. Another characteristic

fragmentation would be the loss of isobutylene,

leading to the carboxylic acid fragment at m/z =

262. The base peak is often the tert-butyl cation

at m/z = 57.

Applications in Drug Development and Organic
Synthesis
The primary utility of tert-Butyl 2-(3-iodophenyl)acetate in drug development and organic

synthesis stems from its role as a versatile building block. The C-I bond is relatively weak,

making the iodine atom an excellent leaving group in various palladium-catalyzed cross-

coupling reactions.
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Sonogashira Coupling
A key application is the Sonogashira coupling, which forms a carbon-carbon bond between a

terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of

many complex molecules, including pharmaceuticals, natural products, and organic materials.

General Protocol for Sonogashira Coupling:

To a reaction vessel under an inert atmosphere, add tert-Butyl 2-(3-iodophenyl)acetate, a

palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a suitable

solvent (e.g., THF or DMF).

Add a base, typically an amine such as triethylamine or diisopropylamine.

Add the terminal alkyne to the reaction mixture.

Stir the reaction at room temperature or with gentle heating until the starting material is

consumed (monitor by TLC or LC-MS).

Upon completion, work up the reaction by filtering off the catalyst and removing the solvent.

Purify the product by column chromatography.
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Sonogashira Coupling Workflow

tert-Butyl 2-(3-iodophenyl)acetate
+ Terminal Alkyne

Reaction Setup
(Pd catalyst, Cu(I) salt, Amine base, Solvent)

C-C Bond Formation

Inert Atmosphere

Reaction Workup
(Filtration, Solvent Removal)

Purification
(Column Chromatography)

Coupled Product

Click to download full resolution via product page

A generalized workflow for the Sonogashira cross-coupling reaction.

Intermediate in Pharmaceutical Synthesis
While direct examples of the use of tert-Butyl 2-(3-iodophenyl)acetate in the synthesis of

marketed drugs are not prevalent in the literature, structurally similar compounds are key

intermediates. For instance, a related compound, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-

oxopentanoate, is an important intermediate in the synthesis of Alectinib, a potent inhibitor
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used in cancer therapy. This highlights the potential of iodophenyl compounds as crucial

building blocks in the development of novel therapeutics.

Conclusion
tert-Butyl 2-(3-iodophenyl)acetate is a valuable synthetic intermediate with significant

potential in organic synthesis and drug discovery. Its utility is primarily derived from the

reactivity of the carbon-iodine bond in cross-coupling reactions, allowing for the facile

construction of complex molecular architectures. This guide has provided a detailed overview

of its properties, synthesis, and applications, and is intended to serve as a practical resource

for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1413666?utm_src=pdf-body
https://www.benchchem.com/product/b1413666?utm_src=pdf-custom-synthesis
https://www.guidechem.com/encyclopedia/3-iodophenyl-acetic-acid-tert--dic3695283.html
https://www.benchchem.com/product/b1413666#inchikey-for-tert-butyl-2-3-iodophenyl-acetate
https://www.benchchem.com/product/b1413666#inchikey-for-tert-butyl-2-3-iodophenyl-acetate
https://www.benchchem.com/product/b1413666#inchikey-for-tert-butyl-2-3-iodophenyl-acetate
https://www.benchchem.com/product/b1413666#inchikey-for-tert-butyl-2-3-iodophenyl-acetate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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